molecular formula C19H28O3 B1151019 (1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid CAS No. 1039673-32-9

(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

Cat. No.: B1151019
CAS No.: 1039673-32-9
InChI Key:
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Description

(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid is a natural product found in Pinus densiflora and Chloranthus spicatus with data available.

Scientific Research Applications

Stereochemical Studies and Synthesis

  • Total Synthesis and Stereostructure : Hagiwara and Uda (1991) described the total synthesis of dysideapalaunic acid, a sesterterpenic aldose reductase inhibitor. They used a multi-step synthesis process starting from an optically active tetrahydro-naphthalene derivative, similar in structure to the compound , to establish its absolute stereochemistry (Hagiwara & Uda, 1991).

  • Chemoenzymatic Synthesis Applications : Kinoshita et al. (2008) reported on the enzymatic resolution and synthesis of related compounds, demonstrating the potential for chemoenzymatic approaches in synthesizing complex molecules with specific stereochemistry (Kinoshita et al., 2008).

Optical Properties and Probing Studies

  • Fluorescent Probe for β-Amyloids : Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, starting with a similar naphthalene derivative. This study highlights the utility of such compounds in developing diagnostic tools for diseases like Alzheimer's (Fa et al., 2015).

  • Photolysis Studies : Chiang et al. (1997) investigated the photoenolization of 5-Methyl-1,4-naphthoquinone, a compound structurally related to the one . Their findings provide insight into the kinetics and mechanisms of hydrogen and proton transfer reactions in similar compounds (Chiang et al., 1997).

Synthesis and Configuration Analysis

  • Chirality Transfer Studies : Baker et al. (1996) explored the stereoselective isomerization of naphthalene carboxylates, demonstrating the complexities and possibilities of chirality transfer in molecules similar to the compound of interest (Baker et al., 1996).

  • Absolute Configuration of Dihydroxyserrulatic Acid : Croft et al. (1979) worked on determining the absolute configuration of a diterpene acid by degrading it to a related naphthalene derivative. Such studies are crucial for understanding the spatial arrangement of molecules (Croft et al., 1979).

Properties

IUPAC Name

(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-13(12-20)6-8-15-14(2)7-9-16-18(15,3)10-5-11-19(16,4)17(21)22/h6,12,15-16H,2,5,7-11H2,1,3-4H3,(H,21,22)/b13-6+/t15-,16+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGCWDAYASHSEK-YDZYAZLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 2
(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 3
(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 4
(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 5
(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Reactant of Route 6
(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

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